4-Isopropylpyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
129793-51-7 |
|---|---|
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
4-propan-2-ylpyrimidine |
InChI |
InChI=1S/C7H10N2/c1-6(2)7-3-4-8-5-9-7/h3-6H,1-2H3 |
InChI Key |
KRNKNRPGDFPSFD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=NC=C1 |
Canonical SMILES |
CC(C)C1=NC=NC=C1 |
Synonyms |
Pyrimidine, 4-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 4 Isopropylpyrimidine and Its Derivatives
De Novo Synthesis Approaches to Pyrimidine (B1678525) Ring Systems
The construction of the pyrimidine ring from acyclic precursors, known as de novo synthesis, is a cornerstone of heterocyclic chemistry. These methods offer the flexibility to introduce a variety of substituents onto the pyrimidine core by carefully selecting the starting materials.
Cyclization Reactions for Pyrimidine Core Formation
The most classical and widely employed method for pyrimidine synthesis involves the cyclization of a three-carbon component with a compound containing an N-C-N fragment. The Pinner synthesis, for example, utilizes the condensation of a β-dicarbonyl compound with an amidine. slideshare.netslideshare.net In the context of 4-isopropylpyrimidine, this would conceptually involve the reaction of a β-dicarbonyl compound bearing an isopropyl group with an appropriate amidine.
A pertinent example, while not yielding this compound directly, demonstrates the principle of using an isopropyl-containing precursor. The synthesis of 2-amino-5-isopropyl-6-methylpyrimidin-4(1H)-one has been achieved through the microwave-assisted reaction of ethyl 2-isopropyl-3-oxobutanoate with guanidine (B92328) hydrochloride in the presence of potassium carbonate. rsc.org This reaction highlights the feasibility of incorporating an isopropyl group into the pyrimidine ring via a cyclization strategy.
Table 1: Example of Pyrimidine Synthesis via Cyclization
| Starting Material 1 | Starting Material 2 | Product | Conditions | Reference |
| Ethyl 2-isopropyl-3-oxobutanoate | Guanidine hydrochloride | 2-Amino-5-isopropyl-6-methylpyrimidin-4(1H)-one | K₂CO₃, Microwave, Solvent-free | rsc.org |
Multi-Component Annulation Strategies for Pyrimidine Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as powerful tools for the efficient construction of diverse heterocyclic libraries. These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate structural complexity in a convergent manner.
While specific examples for the direct synthesis of this compound via MCRs are not extensively documented in the readily available literature, the general principles are well-established for other substituted pyrimidines. For instance, a base-mediated three-component tandem reaction of amidines, aryl alkynes, and aldehydes has been developed for the synthesis of multisubstituted pyrimidines. publish.csiro.au Conceptually, the use of isobutyraldehyde (B47883) as one of the components could potentially lead to the formation of a this compound derivative.
Condensation Reactions in Pyrimidine Synthesis
Condensation reactions are a broad class of reactions that are central to the synthesis of pyrimidines. These reactions typically involve the formation of a carbon-nitrogen bond followed by cyclization. The condensation of amidines with α,β-unsaturated ketones is a known method for preparing dihydropyrimidines, which can then be oxidized to the corresponding pyrimidines. evitachem.comgoogle.com
A potential route to this compound could involve the condensation of an amidine with an α,β-unsaturated ketone bearing an isopropyl group at the appropriate position. For example, the reaction of formamidine (B1211174) with an unsaturated ketone like 5-methyl-1-hexen-3-one (B53540) could, in principle, lead to the formation of the this compound ring system after a subsequent oxidation step.
Novel Synthetic Routes for this compound Preparation
The direct synthesis of this compound itself is not extensively detailed in numerous publications, with more focus being placed on its more complex derivatives, often in the context of pharmaceutical development. However, a common strategy involves the introduction of the isopropyl group onto a pre-existing pyrimidine core. One such approach involves the reaction of a di-substituted precursor like 2,4-dichloropyrimidine. In this method, the more reactive chlorine atom at the 4-position can be selectively replaced by an isopropyl group. This is typically achieved through the use of an isopropyl Grignard reagent (isopropylmagnesium bromide) or other organometallic isopropyl sources in the presence of a suitable catalyst.
Another approach starts from 2-isopropyl-4-methoxypyrimidine, which can be demethylated to 2-isopropylpyrimidin-4(1H)-one. This intermediate can then be chlorinated with phosphoryl chloride to yield 4-chloro-2-isopropylpyrimidine, a versatile precursor for further functionalization. publish.csiro.au
Functionalization Strategies for Pyrimidine Ring Systems
The modification of a pre-formed pyrimidine ring is a crucial strategy for the synthesis of diverse derivatives. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the ring nitrogens (positions 2, 4, and 6).
Nucleophilic Aromatic Substitution Reactions on Pyrimidine Cores
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halogenated pyrimidines. The presence of a good leaving group, such as a halogen atom, at the 2, 4, or 6-position of the pyrimidine ring facilitates the substitution by a wide range of nucleophiles.
In the context of this compound derivatives, a common synthetic handle is a chlorine atom. For example, 4-chloro-6-isopropyl-2-(pyridin-2-yl)pyrimidine (B11876916) serves as a precursor where the chlorine at the 4-position can undergo nucleophilic substitution to introduce various functionalities. The reactivity of the chlorine atom is enhanced by the electron-withdrawing nature of the pyrimidine ring and the pyridinyl substituent.
Similarly, 2-chloro-4-isopropylpyrimidine (B1593252) is a valuable intermediate. The chlorine atom at the 2-position, while generally less reactive than one at the 4-position, can still be displaced by strong nucleophiles under appropriate conditions, allowing for the introduction of amino, alkoxy, and other groups.
Table 2: Examples of Nucleophilic Aromatic Substitution on Pyrimidine Cores
| Starting Material | Nucleophile | Product | Conditions | Reference |
| 4,6-Dichloro-2-isopropylpyrimidine | Piperidine (B6355638) | 4-Chloro-2-isopropyl-6-(piperidin-1-yl)pyrimidine | Methanol, 20°C | publish.csiro.au |
| 2-Chloro-4-isopropylpyrimidine | Trimethylamine | 2-(Trimethylammonio)-4-isopropylpyrimidine chloride | - | publish.csiro.au |
The strategic application of these de novo and functionalization methodologies enables the synthesis of a wide variety of this compound derivatives, paving the way for the exploration of their chemical and biological properties.
Electrophilic Aromatic Substitution Reactions on Pyrimidine Cores
The pyrimidine ring is an electron-deficient heterocycle, a characteristic stemming from the presence of two electronegative nitrogen atoms. wikipedia.orgsemanticscholar.orgresearchgate.net This π-deficient nature makes classical electrophilic aromatic substitution (SEAr) reactions more challenging compared to benzene (B151609) and other electron-rich aromatic systems. wikipedia.org The electron density is significantly reduced at the C-2, C-4, and C-6 positions, making the C-5 position the most favorable, albeit still deactivated, site for electrophilic attack. wikipedia.orgsemanticscholar.orgresearchgate.netttu.ee
Consequently, electrophilic substitution on an unsubstituted pyrimidine ring is difficult and often requires harsh conditions. semanticscholar.org However, the presence of activating, electron-donating groups (such as -OH or -NH₂) on the ring can enhance the electron density, thereby facilitating SEAr reactions, which still predominantly occur at the C-5 position. researchgate.net Common electrophilic substitution reactions observed on substituted pyrimidines include nitration, halogenation, and sulfonation. wikipedia.org For instance, the nitration of 4-isopropyltoluene, a carbocyclic analogue, has been studied, showing that ipso-attack at the isopropyl-substituted carbon can occur, leading to nitrodeisopropylation. rsc.org While not directly on a pyrimidine core, this highlights the potential reactivity patterns of the isopropyl group under strong electrophilic conditions.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Pyrimidine
| Position | Relative Electron Density | Susceptibility to Electrophilic Attack | Notes |
|---|---|---|---|
| C-2 | Low | Very Low | Highly electron-deficient due to two adjacent nitrogen atoms. semanticscholar.org |
| C-4 | Low | Very Low | Electron-deficient due to adjacent nitrogen atoms. semanticscholar.org |
| C-5 | Relatively High | Favorable | The least electron-deficient carbon, making it the primary site for SEAr. wikipedia.orgttu.ee |
Metal-Mediated Cross-Coupling Reactions on Pyrimidine Rings
Metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the functionalization of pyrimidine rings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. wikipedia.orgresearchgate.net These reactions typically involve the coupling of a halogenated or triflated pyrimidine derivative with an organometallic reagent. wikipedia.org Palladium-catalyzed reactions are the most common, though catalysts based on nickel, copper, and other transition metals are also employed. researchgate.netnih.gov
The general mechanism for these transformations involves a catalytic cycle comprising three key steps: oxidative addition of the pyrimidine halide to the low-valent metal catalyst, transmetalation of the organic group from the organometallic reagent to the metal center, and reductive elimination of the final product, which regenerates the active catalyst. wikipedia.orgresearchgate.netlibretexts.org
Suzuki-Miyaura Coupling for Aryl and Alkyl Substitutions
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for modifying pyrimidine scaffolds. libretexts.org This reaction pairs a pyrimidine halide (or triflate) with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Its popularity stems from the commercial availability, stability, and low toxicity of the boronic acid reagents. libretexts.org
This methodology has been successfully applied to the synthesis of complex this compound derivatives. A notable example is the reaction of 2,4-dichloro-6-isopropylpyrimidine (B1361607) with 4-fluorophenylboronic acid. Catalyzed by palladium(II) acetate (B1210297) in the presence of potassium hydroxide, the reaction proceeds selectively at the C-4 position to yield 2-chloro-4-(4-fluorophenyl)-6-isopropylpyrimidine, a key intermediate in the synthesis of pharmaceutical compounds. google.com This highlights the ability to differentiate between two halogen atoms on the pyrimidine ring. The greater reactivity of chlorine at the C-4 position compared to the C-2 position is a common feature in such systems.
Table 2: Example of Suzuki-Miyaura Coupling for a this compound Derivative google.com
| Pyrimidine Substrate | Coupling Partner | Catalyst | Base | Product |
|---|
C-H Activation and Functionalization at Pyrimidine Positions
Direct C-H activation has emerged as a step-economical and atom-efficient alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalization (e.g., halogenation) of the pyrimidine ring. nih.govnih.gov This approach involves the direct cleavage of a C-H bond and its subsequent transformation into a C-C or C-heteroatom bond, typically mediated by a transition metal catalyst like palladium, rhodium, or copper. nih.govresearchgate.net
Achieving regioselectivity is a primary challenge in C-H functionalization. nih.gov For pyrimidines, functionalization can be directed to various positions depending on the reaction conditions and the presence of directing groups. nih.gov For example, the pyrimidine ring itself can act as a directing group to functionalize a substituent. In studies on 4-arylpyrimidines, Pd-catalyzed C-H activation occurred regioselectively on the attached aryl ring, demonstrating the directing capacity of the pyrimidine core. acs.org
Direct functionalization of the pyrimidine ring's C-H bonds is also an active area of research. researchgate.net Methods for the C-2 amination of pyrimidines have been developed, proceeding through a pyrimidinyl iminium salt intermediate. researchgate.net While specific examples detailing the C-H activation of this compound are not abundant, the principles established for other pyrimidine derivatives suggest that direct functionalization at the C-2, C-5, or C-6 positions is plausible, likely requiring carefully designed catalytic systems to control the site of reaction. nih.govresearchgate.net
Alkylation and Acylation of Pyrimidine Nitrogen Atoms
The nitrogen atoms in the pyrimidine ring are nucleophilic and can readily undergo alkylation and acylation reactions. semanticscholar.org Compared to pyridine (B92270), the pKa of protonated pyrimidine is significantly lower, indicating reduced basicity due to the electron-withdrawing effect of the second nitrogen atom. wikipedia.orgsemanticscholar.org Nevertheless, protonation and alkylation typically occur at one of the ring nitrogens. wikipedia.org
N-alkylation is a fundamental method for introducing substituents and is crucial for synthesizing derivatives like nucleoside analogues. ias.ac.in The reaction of a pyrimidine with an alkyl halide can lead to the formation of a quaternary pyrimidinium salt. In cases where the pyrimidine can exist in tautomeric forms, such as in pyrimidinones, the site of alkylation (N-1, N-3, or O-alkylation) can be influenced by factors like the solvent, the counterion, and the alkylating agent. neliti.com For instance, studies on pyrimidin-4-ones have shown that the use of ethyl acetate as a solvent favors alkylation at the N-1 position, whereas alkylation in DMF can lead to a mixture of N-3 and O-4 alkylated products. neliti.com
Acylation of the pyrimidine nitrogens can also be achieved, although it is less commonly documented than alkylation. The reaction would proceed via nucleophilic attack of a ring nitrogen on an acylating agent, such as an acyl chloride or anhydride (B1165640). The resulting N-acylpyrimidinium species can be stable intermediates or participate in further transformations. researchgate.net
Halogenation and Other Periphery Functionalizations of Pyrimidine Derivatives
Halogenation is a key functionalization strategy for pyrimidines, as the resulting halopyrimidines are versatile precursors for a wide range of transformations, especially metal-mediated cross-coupling reactions. evitachem.comsmolecule.com As an electrophilic substitution reaction, direct halogenation of an unsubstituted pyrimidine ring occurs preferentially at the C-5 position. ttu.ee
For substituted pyrimidines, the position of halogenation can be directed by the existing substituents. The synthesis of building blocks like (2-chloro-4-isopropylpyrimidin-5-yl)boronic acid implies a synthetic sequence that could involve the halogenation of a 2-chloro-4-isopropylpyrimidine intermediate at the C-5 position, followed by a metal-catalyzed borylation reaction. vulcanchem.com The compound 5-bromo-2-chloro-4-isopropylpyrimidine (B8116448) has been explicitly mentioned as a potential precursor, confirming that selective halogenation is a viable and important step in the elaboration of the this compound scaffold. vulcanchem.com
Beyond halogenation, other periphery functionalizations are essential for building molecular complexity. For example, formylation (introduction of a -CHO group), often at the C-5 position, provides a handle for subsequent reactions like reductions to hydroxymethyl groups or condensations. A patent describes the conversion of a 2-chloro-4-(4-fluorophenyl)-5-alkoxycarbonyl-6-isopropyl-pyrimidine to the corresponding 5-hydroxymethyl derivative via reduction. google.com This demonstrates the utility of placing functional groups on the periphery of the core ring structure to enable further synthetic diversification.
Stereoselective Synthesis of this compound Derivatives
The stereoselective synthesis of derivatives of this compound involves the controlled introduction of new chiral centers, either on the substituents attached to the pyrimidine ring or within the pyrimidine ring itself if it is, for example, hydrogenated. While specific literature examples for the stereoselective synthesis of this compound derivatives are scarce, general principles of asymmetric synthesis can be applied to these systems.
Key strategies for achieving stereoselectivity include:
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a functional group on the pyrimidine derivative. This auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is removed.
Chiral Catalysis: An external chiral catalyst (e.g., a metal complex with a chiral ligand or a chiral organocatalyst) can be used to control the formation of a new stereocenter. For example, the asymmetric reduction of a ketone on a side chain or an asymmetric addition to a C=C or C=N bond on a substituent would fall into this category.
Substrate-Controlled Synthesis: A pre-existing stereocenter in the starting material can direct the formation of a new stereocenter. This is common in syntheses starting from the chiral pool, such as from natural amino acids or terpenes. For example, a synthetic route could start with a chiral building block that is then used to construct the pyrimidine ring.
A plausible approach for a this compound derivative could involve a functional group at the C-5 position, such as a formyl or acyl group. The asymmetric reduction of a C-5 acyl group using a chiral reducing agent or catalyst would yield a chiral alcohol. Alternatively, the addition of a nucleophile to a C-5 imine derivative, formed by condensation with a chiral amine, could proceed diastereoselectively, a strategy analogous to the Pudovik reaction used for synthesizing α-aminophosphonates. nih.gov Such methods, while not explicitly reported for this specific scaffold, represent standard and powerful tools in modern organic synthesis for accessing enantiomerically enriched molecules. nih.govu-szeged.hu
Enantioselective and Diastereoselective Synthetic Pathways
The creation of specific stereoisomers of pyrimidine derivatives is crucial for their application in various scientific fields. Diastereoselective synthesis, which controls the formation of diastereomers, has been achieved through several innovative methods.
One prominent approach is the use of domino reactions, also known as tandem reactions. For instance, a highly diastereoselective domino reaction has been developed to synthesize 6-spiro-substituted pyrido[2,3-d]pyrimidines. This reaction, involving 2,6-diaminopyrimidine-4-one, aryl aldehydes, and barbituric acids in water under microwave irradiation, yields products with high diastereoselectivity (up to 99:1). researchgate.net The major diastereomer exhibits a cis relationship between the substituents at the 5- and 7-positions, a stereochemical outcome supported by DFT calculations. researchgate.net Similarly, solid acid-catalyzed domino cyclizations have been employed to produce pyrido[2,3-d]pyrimidine (B1209978) derivatives with three contiguous stereocenters, demonstrating high regio- and diastereoselectivity in an environmentally friendly aqueous medium. chinesechemsoc.org
Acid catalysis also plays a key role in controlling stereoselectivity. An improved diastereoselective synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones is achieved through the acid-catalyzed condensation of 6-styryl-4-aryldihydropyrimidin-2-ones with resorcinol (B1680541) derivatives. researchgate.net The choice of acid catalyst, such as methanesulfonic acid versus toluenesulfonic acid, and the solvent conditions are critical in isolating diastereomerically pure products. researchgate.net In other research, a green protocol using KF/Stilbite zeolite nanoparticles as a heterogeneous nanocatalyst facilitates the diastereoselective synthesis of trans-1H-chromeno[2,3-d]pyrimidine-2,4,6(3H)-trione derivatives through tandem aldol-Michael reactions. wur.nl
Multicomponent reactions offer another efficient pathway. The diastereoselective synthesis of novel pyrimidinethione derivatives has been accomplished using a 10 mol% Brønsted acidic ionic liquid (BAIL) as a catalyst in ethanol, combining substituted enaminones, aryl aldehydes, aryl amines, and thiourea (B124793) to yield products with excellent diastereoselectivity. nih.gov
These methods highlight the diverse strategies available for achieving high diastereoselectivity in the synthesis of complex pyrimidine-containing scaffolds.
Catalytic Asymmetric Approaches in Pyrimidine Derivatization
Catalytic asymmetric synthesis is a powerful tool for obtaining enantioenriched chiral molecules, and its application to pyrimidine derivatives has led to significant advancements. Asymmetric hydrogenation is a key strategy, enabling the direct creation of chiral centers from prochiral pyrimidine rings.
Iridium-based catalysts have proven particularly effective. The asymmetric hydrogenation of various 4-substituted pyrimidines can be achieved with high enantioselectivity (up to 99% ee) using an iridium catalyst composed of [IrCl(cod)]2, a chiral ferrocene-containing diphosphine ligand (Josiphos), iodine, and ytterbium triflate (Yb(OTf)3). rsc.org The lanthanide triflate is crucial not only for activating the pyrimidine substrate but also for achieving high enantioselectivity, leading to chiral 1,4,5,6-tetrahydropyrimidines. rsc.org This approach has been successfully applied in the synthesis of chiral amines. researchgate.net
Rhodium-catalyzed reactions also represent a significant breakthrough. A highly enantioselective Rh-catalyzed asymmetric reductive dearomatization of pyrazolo[1,5-a]pyrimidines has been developed, affording chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines with excellent enantioselectivities of up to 98% ee. wikipedia.org This method is notable as it overcomes the challenges associated with the high density of nitrogen atoms, which can poison or deactivate chiral catalysts. wikipedia.org
Palladium catalysis has been utilized for the asymmetric synthesis of pyrimidine nucleoside analogs. Trost and co-workers reported a Pd-catalyzed method that produces pyrimidine nucleoside analogs with excellent enantioselectivity and diastereoselectivity (dr >20:1). researchgate.net This process avoids the poor yields and low diastereoselectivities often associated with traditional glycosylation reactions. researchgate.net
The following table summarizes key findings in catalytic asymmetric derivatization of pyrimidines:
| Catalyst System | Substrate Type | Product Type | Max. Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| [IrCl(cod)]2 / Josiphos / I2 / Yb(OTf)3 | 4-Substituted Pyrimidines | Chiral 1,4,5,6-Tetrahydropyrimidines | 99% | rsc.org |
| Rhodium / Chiral Ligands | Pyrazolo[1,5-a]pyrimidines | Chiral Tetrahydropyrazolo[1,5-a]pyrimidines | 98% | wikipedia.org |
| Palladium / Chiral Ligands | Vinyl Epoxide & Pyrimidine Nucleobases | Pyrimidine Nucleoside Analogs | >20:1 dr | researchgate.net |
| Ir/(R)-t-Bu-FcPhox | Pyrazolo[1,5-a]pyrimidine | Chiral Tetrahydro-pyrazolo[1,5-a]pyrimidine | >99% | nih.gov |
Skeletal Rearrangements and Ring Transformations Involving Pyrimidine Scaffolds
Altering the core structure of the pyrimidine ring through skeletal rearrangements and transformations provides a powerful method for generating molecular diversity. These strategies allow for the conversion of the pyrimidine framework into other heterocyclic systems or profoundly modified pyrimidine derivatives.
Pyrimidine to Pyridine Transannulations (e.g., Dimroth Rearrangement)
The Dimroth rearrangement is a classic organic reaction that involves the transposition of endocyclic and exocyclic nitrogen atoms in certain heterocycles. wikipedia.org In the context of pyrimidines, this rearrangement serves as a cornerstone for transforming the pyrimidine ring into a pyridine ring. chinesechemsoc.orgchinesechemsoc.org The reaction is typically observed in 1-alkyl-2-iminopyrimidines, where, under aqueous conditions, a ring-opening to an aminoaldehyde intermediate is followed by rotation and ring-closure to yield the rearranged product. wikipedia.orgrsc.org
Modern synthetic strategies have harnessed this rearrangement for "skeletal editing." A recently developed method achieves a two-atom (C–N to C–C) swap to convert pyrimidines into pyridines in a one-pot, two-step process. chinesechemsoc.orgchinesechemsoc.org First, the pyrimidine is activated with trifluoromethanesulfonic anhydride (Tf2O), making it susceptible to nucleophilic attack. chinesechemsoc.orgchinesechemsoc.org The subsequent addition of a nucleophile, such as a silyl (B83357) enol ether, initiates a Dimroth rearrangement pathway, ultimately yielding a substituted pyridine. chinesechemsoc.org This approach is valued for its mild reaction conditions and its applicability to the late-stage functionalization of complex, biologically active molecules containing a pyrimidine core. chinesechemsoc.orgchinesechemsoc.org
The general mechanism for the Dimroth rearrangement in 1-alkyl-2-iminopyrimidines involves:
Nucleophilic addition of water to the C4 position.
Ring-opening of the resulting hemiaminal to form an open-chain intermediate.
Rotation around the C-N bond.
Ring closure to form the new heterocyclic system.
This transformation is thermodynamically driven by the formation of a more stable product. researchgate.net The efficiency and direction of the rearrangement can be influenced by reaction conditions and the electronic and steric properties of the substituents on the pyrimidine ring. researchgate.net
Deconstruction-Reconstruction Strategies for Pyrimidine Diversification
A sophisticated strategy for diversifying pyrimidine-containing compounds involves the complete deconstruction of the pyrimidine ring followed by its reconstruction into a new heterocyclic scaffold. researchgate.netnih.gov This "deconstruction-reconstruction" approach provides access to a wide range of analogs that would be difficult to synthesize using traditional methods. researchgate.netnih.gov
The process begins with the activation of the pyrimidine, typically by converting it into an N-arylpyrimidinium salt using an activating agent like Tf2O and an aniline. researchgate.netresearchgate.net This activation facilitates the cleavage of the pyrimidine ring. The addition of a nucleophile, such as piperidine or pyrrolidine, cleaves the C2 carbon atom, deconstructing the six-membered ring into a three-carbon iminoenamine building block. researchgate.netnih.gov
This versatile iminoenamine intermediate is analogous to a 1,3-dicarbonyl compound and can be used in various classical heterocycle-forming reactions. researchgate.netnih.gov By reacting the crude iminoenamine with different cyclization partners, a diverse array of new heterocycles can be constructed. For example:
Reaction with guanidine yields a new 2-aminopyrimidine (B69317). nih.gov
Reaction with hydroxylamine (B1172632) leads to the formation of 1,2-oxazoles. researchgate.netnih.gov
Reaction with hydrazines can produce pyrazoles.
This strategy effectively allows for "scaffold hopping," where the core pyrimidine structure of a complex molecule is transformed into a different heterocycle, enabling extensive structure-activity relationship (SAR) studies in drug discovery. researchgate.netnih.gov The ability to form various azoles and other substituted pyrimidines from a single starting material highlights the power and flexibility of this deconstruction-reconstruction sequence. researchgate.net
Mechanistic Investigations of Reactions Involving 4 Isopropylpyrimidine
Elucidation of Reaction Pathways and Intermediates in Pyrimidine (B1678525) Synthesis
A common route for synthesizing 4-substituted pyrimidines involves the nucleophilic aromatic substitution (SNAr) on a di-substituted precursor. For instance, the synthesis could start from a compound like 2,4-dichloropyrimidine. The chlorine atom at the 4-position is generally more reactive towards nucleophiles than the one at the 2-position. This allows for selective substitution. The reaction with an appropriate isopropyl nucleophile, such as an isopropyl Grignard reagent (isopropylmagnesium bromide) or an isopropylzinc species, would likely proceed via a Meisenheimer-type intermediate.
The proposed reaction pathway is as follows:
Nucleophilic Attack: The isopropyl nucleophile attacks the electron-deficient C4 carbon of the pyrimidine ring. This forms a negatively charged, transient intermediate known as a σ-adduct or Meisenheimer complex.
Aromatization (Leaving Group Expulsion): The pyrimidine ring re-aromatizes by expelling the chloride ion, which is a good leaving group. This step yields the 2-chloro-4-isopropylpyrimidine (B1593252) product.
Dehalogenation (optional): If the final target is 4-isopropylpyrimidine itself, a subsequent dehalogenation step would be required to remove the chlorine atom at the C2 position, for example, through catalytic hydrogenation.
The elucidation of such pathways and the characterization of fleeting intermediates often rely on a combination of experimental and computational methods. chemrxiv.org Techniques like in situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can monitor the reaction progress and help identify transient species. organic-chemistry.org Computational chemistry, particularly density functional theory (DFT), is also invaluable for mapping the potential energy surface of the reaction, calculating the stabilities of intermediates, and predicting the most likely reaction mechanism. nih.govarxiv.org
Kinetic and Thermodynamic Analyses of Pyrimidine Transformations
Kinetic and thermodynamic analyses are essential for a quantitative understanding of chemical reactions. taylorfrancis.com Kinetics describes the rate of a reaction, governed by the activation energy (Ea), while thermodynamics describes the energy difference between reactants and products (Gibbs free energy, ΔG), determining the position of equilibrium. nih.govnih.govcam.ac.uk
For transformations involving pyrimidines, these analyses reveal whether a reaction is favorable and how fast it will proceed. For example, in the study of electron attachment to pyrimidine in supercritical ethane, the reaction was found to have a large equilibrium constant, indicating it is thermodynamically favorable. acs.org This process is associated with a significant decrease in entropy (ΔSr) due to the ordering of solvent molecules around the newly formed ion. acs.org
While specific kinetic and thermodynamic data for reactions of this compound are not detailed in the available literature, the principles can be understood through the analysis of related systems. Thermodynamic data for many enzyme-catalyzed reactions involving pyrimidine nucleosides have been calculated, allowing for the determination of apparent equilibrium constants (K') for reactions that are otherwise difficult to measure. nih.gov Such studies provide insight into the standard Gibbs energies of formation and hydrolysis for various pyrimidine species. nih.gov
The table below outlines the key parameters used in the kinetic and thermodynamic analysis of chemical reactions.
Table 1: Key Parameters in Kinetic and Thermodynamic Analysis
| Parameter | Symbol | Description | Significance |
|---|---|---|---|
| Activation Energy | Ea or ΔG‡ | The minimum energy required to initiate a chemical reaction. It represents the energy barrier that must be overcome. | Determines the reaction rate (kinetics). A lower activation energy leads to a faster reaction. |
| Enthalpy Change | ΔH | The heat absorbed or released during a reaction at constant pressure. | Indicates if a reaction is exothermic (releases heat, negative ΔH) or endothermic (absorbs heat, positive ΔH). |
| Entropy Change | ΔS | The change in the degree of disorder or randomness of a system during a reaction. | A positive ΔS indicates an increase in disorder. It contributes to the overall spontaneity of a reaction. |
| Gibbs Free Energy Change | ΔG | The energy available to do useful work during a reaction. It combines enthalpy and entropy (ΔG = ΔH - TΔS). | Determines the spontaneity (thermodynamic favorability) of a reaction. A negative ΔG indicates a spontaneous reaction. |
| Equilibrium Constant | Keq | The ratio of product concentrations to reactant concentrations at equilibrium. | Directly related to ΔG. A large Keq (>1) indicates the reaction favors the products at equilibrium. acs.org |
Catalytic Mechanisms in Pyrimidine Functionalization
Catalysis provides powerful tools for the selective functionalization of stable molecules like pyrimidines. researchgate.net Catalysts lower the activation energy of a reaction without being consumed, enabling transformations that would otherwise be difficult or impossible. wou.edu For this compound, catalytic methods could be employed to modify either the pyrimidine ring or the isopropyl substituent.
Transition-Metal-Catalyzed C–H Functionalization: A major area of research is the direct functionalization of carbon-hydrogen (C–H) bonds, which avoids the need for pre-functionalized starting materials. rsc.orgresearchgate.net Palladium (Pd) and rhodium (Rh) are common catalysts for these reactions. rsc.orgacs.org For example, a palladium catalyst can selectively activate a C–H bond on the pyrimidine ring, allowing for the introduction of new groups like aryl or vinyl moieties. rsc.org The general mechanism often involves a directing group on the pyrimidine that coordinates to the metal center, bringing the catalyst into proximity with the target C–H bond. This is followed by C–H activation (often the rate-limiting step), oxidative addition, and reductive elimination to form the product and regenerate the catalyst. researchgate.net
N-Heterocyclic Carbene (NHC) Catalysis: NHCs are a class of organocatalysts that can enable unique transformations. In the context of pyridine (B92270) functionalization, NHC catalysis has been used for the asymmetric β-pyridylation of enals. nih.gov A plausible mechanism involves the formation of a Breslow intermediate from the NHC and an aldehyde. This intermediate can then engage in a single-electron transfer (SET) with a pyridinium (B92312) salt, leading to a radical-based coupling at the C4 position. nih.gov This strategy could potentially be adapted for the C–H functionalization of this compound.
Biocatalysis and Photoredox Catalysis: Modern synthetic chemistry increasingly employs enzymes (biocatalysts) and photoredox catalysts to achieve high selectivity under mild conditions. ucdavis.edunih.gov Enzymes, such as amine transaminases, can catalyze the transfer of amino groups with high enantiopurity. researchgate.net Synergistic photoredox-biocatalysis combines a light-activated catalyst with an enzyme to perform radical-based functionalizations that are not native to the enzyme. nih.gov Such a system could potentially functionalize the isopropyl group of this compound by generating a radical intermediate that is then trapped by an enzyme-bound species. nih.gov
Solvent Effects and Reaction Environment Influences on Pyrimidine Reactivity
The solvent is not merely an inert medium but an active participant in many chemical reactions, capable of profoundly influencing reaction rates and outcomes. numberanalytics.comrsc.org This is particularly true for reactions involving charged intermediates or transition states, as is common in pyrimidine chemistry. rsc.org
Solvents can influence reactivity in several ways:
Stabilization: Solvents can stabilize reactants, intermediates, or transition states through interactions like hydrogen bonding or dipole-dipole forces. numberanalytics.comfrontiersin.org
Altering Pathways: A solvent can participate directly in a reaction or open up alternative mechanistic pathways. rsc.org
Solubility: The solubility of reactants and reagents in the solvent is a fundamental prerequisite for the reaction to occur in the solution phase. rsc.org
In nucleophilic aromatic substitution (SNAr) reactions, a key transformation for pyrimidines, solvent choice is critical. nih.govresearchgate.net A study on the amination of fused pyrimidines found that the reaction rate was significantly higher in water than in various alcohol solvents or DMF. acs.org This was attributed to the ability of highly polar solvents to stabilize the polar transition state of the reaction. acs.org However, in some cases, a switch from a polar protic solvent (like water or methanol) to a polar aprotic solvent (like DMSO or DMF) can dramatically accelerate SNAr reactions by desolvating the nucleophile, making it more reactive.
The influence of the solvent can be summarized based on general principles, often referred to as the Hughes-Ingold rules, which relate the solvent polarity to its effect on reactions with different types of charge development in the transition state.
Table 2: Influence of Solvent Polarity on Reaction Rates
| Reaction Type (Charge Development in Transition State) | Effect of Increasing Solvent Polarity | Example Mechanism |
|---|---|---|
| More charge created in transition state | Large rate increase | SN1 reaction (R-X → [R+---Xδ-]‡) |
| Charge is dispersed in transition state | Slight rate decrease | SN2 reaction (Y- + R-X → [Yδ----R---Xδ-]‡) |
| Charge is destroyed in transition state | Large rate decrease | Reaction of an amine with an alkyl halide (R3N + R'-X → [R3Nδ+---R'---Xδ-]‡) |
| No charge development | Small, unpredictable effect | Radical reactions |
Computational models also underscore the importance of the reaction environment. Accurately predicting reaction outcomes often requires the inclusion of explicit solvent molecules in the calculations to account for specific solute-solvent interactions that continuum models might miss. frontiersin.orgd-nb.info
Advanced Spectroscopic Characterization of 4 Isopropylpyrimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For pyrimidine (B1678525) derivatives, NMR is crucial for assigning the positions of substituents on the heterocyclic ring and confirming their identity. nih.govnih.gov
¹H-NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In 4-isopropylpyrimidine, the spectrum is expected to show distinct signals for the protons on the pyrimidine ring and the isopropyl substituent.
The isopropyl group gives rise to two characteristic signals: a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The splitting pattern arises from the mutual spin-spin coupling between the methine and methyl protons. The pyrimidine ring protons (H-2, H-5, and H-6) will appear as distinct signals in the aromatic region of the spectrum. Their chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the electron-donating effect of the isopropyl group. For instance, in a related compound, 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, the isopropyl methine proton appears as a multiplet at δ 2.51–2.63 ppm, and the methyl protons as a doublet at δ 1.14 ppm. nih.gov
Table 1: Representative ¹H-NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Multiplicity | Representative Chemical Shift (δ ppm) | Coupling Constant (J, Hz) |
| H-2 (pyrimidine) | Singlet (s) | ~9.1 | - |
| H-6 (pyrimidine) | Doublet (d) | ~8.6 | ~5.0 |
| H-5 (pyrimidine) | Doublet (d) | ~7.2 | ~5.0 |
| CH (isopropyl) | Septet (sept) | ~3.2 | ~7.0 |
| CH₃ (isopropyl) | Doublet (d) | ~1.3 | ~7.0 |
Note: Values are estimates based on known data for pyrimidine and substituted derivatives. The exact chemical shifts and coupling constants can vary with the solvent and experimental conditions.
¹³C-NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the non-equivalent carbons and insight into their chemical environment. magritek.com The chemical shift of a carbon nucleus is highly sensitive to its hybridization and the electronegativity of attached atoms. libretexts.org
For this compound, five distinct signals are expected: three for the pyrimidine ring carbons and two for the isopropyl group carbons. The carbon atom attached to the nitrogen atoms (C-2, C-4, and C-6) will be deshielded and appear at a higher chemical shift (downfield). The carbon atoms of the isopropyl group will appear in the aliphatic (upfield) region of the spectrum. In the derivative 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, the isopropyl carbons (CH and CH₃) resonate at δ 26.52 and δ 20.02 ppm, respectively. nih.gov The pyrimidine carbons C-5 and C-6 were observed at δ 113.95 and δ 140.95 ppm. nih.gov
Table 2: Representative ¹³C-NMR Chemical Shifts for this compound
| Carbon Assignment | Representative Chemical Shift (δ ppm) |
| C-2 (pyrimidine) | ~158 |
| C-6 (pyrimidine) | ~156 |
| C-4 (pyrimidine) | ~168 |
| C-5 (pyrimidine) | ~118 |
| CH (isopropyl) | ~35 |
| CH₃ (isopropyl) | ~23 |
Note: Values are estimates based on known data for pyrimidine and substituted derivatives and can vary with experimental conditions.
While 1D NMR spectra identify the presence of protons and carbons, 2D NMR experiments establish their connectivity. These advanced techniques are essential for the unambiguous assignment of all signals in complex molecules. nih.govcdnsciencepub.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a key cross-peak would be observed between the methine (CH) proton and the methyl (CH₃) protons of the isopropyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would be used to definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum (e.g., H-5 to C-5).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. tandfonline.com It is particularly useful for determining stereochemistry and conformation. A NOESY spectrum could show a spatial correlation between the isopropyl methine proton and the H-5 proton of the pyrimidine ring.
The field of NMR is continuously evolving, with specialized experiments designed for increasingly complex systems. For pyrimidine-containing structures, these can range from real-time reaction monitoring to the study of large biomolecules.
One such advanced application is the use of ultrafast 2D NMR to monitor the synthesis of pyrimidines in real time. nih.gov This approach allows for the collection of thousands of 2D NMR datasets over the course of a reaction, enabling the direct observation of transient intermediates and providing deep mechanistic insights. nih.gov
For very large and complex structures, such as RNA which contains pyrimidine bases, specialized isotope labeling schemes and relaxation-optimized experiments are employed. acs.org Techniques like aromatic ¹⁹F–¹³C TROSY (Transverse Relaxation-Optimized Spectroscopy) have been developed for pyrimidine labeling in RNA to facilitate NMR studies of large biological systems and their interactions in a cellular environment. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. utdallas.edulibretexts.org An IR spectrum is generated when a molecule absorbs infrared radiation, causing a change in the dipole moment during a vibration. Raman spectroscopy involves the inelastic scattering of monochromatic light, where the scattered photons lose or gain energy corresponding to the vibrational modes of the molecule. olemiss.edu Together, they provide a molecular "fingerprint" that is highly specific to the compound's structure and functional groups. spiedigitallibrary.orgspectroscopyonline.com
For this compound, the spectra would be characterized by absorptions corresponding to the vibrations of the pyrimidine ring and the isopropyl group.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | IR/Raman | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch (isopropyl) | IR/Raman | 3000 - 2850 | Strong (IR) |
| C=N and C=C Ring Stretch | IR/Raman | 1600 - 1400 | Strong-Medium |
| Isopropyl C-H Bend | IR | 1385 - 1365 | Strong |
| Ring Breathing Mode (ν₁) | Raman | ~1000 | Strong |
| C-H Out-of-Plane Bend | IR | 900 - 675 | Strong |
The pyrimidine ring has several characteristic vibrational modes that are sensitive to substitution and intermolecular interactions. oup.com Computational and experimental studies have assigned many of these fundamental modes. mdpi.comnih.gov
One of the most significant is the ring breathing mode (ν₁) , a totally symmetric vibration where the entire ring expands and contracts. This mode gives rise to a particularly strong and sharp peak in the Raman spectrum, often found around 1000 cm⁻¹. mdpi.com Its exact position can be affected by the mass and electronic properties of substituents.
Other important vibrations include:
Ring deformation modes: These involve in-plane bending of the ring angles.
C-H in-plane and out-of-plane bending modes: The frequencies of these vibrations are characteristic of the substitution pattern on the aromatic ring.
Kekulé-type stretching mode: This involves the coupled stretching of the C-C and C-N bonds within the ring.
Studies on pyrimidine in different environments, such as in water or in a crystalline state, show that hydrogen bonding can cause significant shifts in these vibrational frequencies, particularly a blue shift (shift to higher energy) for certain modes. acs.org This sensitivity makes vibrational spectroscopy a powerful tool for studying the non-covalent interactions of pyrimidine derivatives.
Functional Group Identification via IR and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques that provide detailed information about the functional groups present in a molecule. ksu.edu.saresearchgate.net IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations. For a vibration to be IR active, it must cause a change in the molecule's dipole moment. ksu.edu.samt.com In contrast, Raman spectroscopy is a light scattering technique that detects vibrations that cause a change in the polarizability of the molecule. ksu.edu.samt.com This makes the two techniques complementary, as vibrations weak or absent in one can be strong in the other. Raman spectroscopy is particularly sensitive to homo-nuclear bonds like C-C, while IR is more sensitive to polar bonds such as C-N and C-H. ksu.edu.samt.com
For this compound, these techniques can identify characteristic vibrations of the pyrimidine ring and the isopropyl substituent. The fingerprint region of the spectrum, which is unique to each molecule, further confirms its identity. libretexts.orgspectroscopyonline.com
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Primary Active Technique |
| Pyrimidine Ring | C-H stretch (aromatic) | 3000 - 3100 | IR / Raman |
| Pyrimidine Ring | C=N stretch | 1550 - 1650 | IR / Raman |
| Pyrimidine Ring | C=C stretch (ring) | 1400 - 1600 | IR / Raman |
| Isopropyl Group | C-H stretch (aliphatic) | 2850 - 3000 | IR / Raman |
| Isopropyl Group | C-H bend | 1370 - 1390 (doublet) | IR |
| Isopropyl Group | C-C stretch | 800 - 1200 | Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower energy (ground state) to higher energy (excited state) molecular orbitals. shu.ac.uklibretexts.org The specific wavelengths of light absorbed provide information about the electronic structure of the molecule, particularly the presence of chromophores—functional groups that absorb light. shu.ac.ukmsu.edu
In this compound, the pyrimidine ring is the primary chromophore. It contains both π electrons in its double bonds and non-bonding (n) electrons on the nitrogen atoms. This allows for two main types of electronic transitions:
π → π* transitions: An electron is promoted from a π bonding orbital to a π* anti-bonding orbital. These transitions are typically high in energy and result in strong absorption bands. shu.ac.ukuzh.ch For aromatic systems, these often occur near 250–280 nm. azooptics.com
n → π* transitions: An electron from a non-bonding orbital (on a nitrogen atom) is excited to a π* anti-bonding orbital. shu.ac.ukuzh.ch These transitions are lower in energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. uzh.ch
The solvent used can influence the absorption spectrum. For instance, n → π* transitions often experience a "blue shift" (shift to a shorter wavelength) in polar solvents. shu.ac.uk
Table 2: Electronic Transitions in this compound
| Transition Type | Orbitals Involved | Expected Wavelength Range (nm) | Relative Intensity |
| π → π | π bonding → π anti-bonding | 220 - 280 | High |
| n → π | Non-bonding → π anti-bonding | 270 - 320 | Low |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. alevelchemistry.co.uk It is a cornerstone for determining the molecular weight of a compound with high accuracy. msu.edu In a typical MS experiment, a molecule is ionized, often by electron impact (EI), which removes an electron to form a radical cation known as the molecular ion (M•+). uni-saarland.de The m/z value of this ion provides the molecular weight of the compound.
The energy of the ionization process often causes the molecular ion to break apart into smaller, charged fragments. msu.eduuni-saarland.de This fragmentation is not random and tends to produce the most stable cations and neutral radicals. uni-saarland.dewhitman.edu The resulting pattern of fragment ions is highly reproducible and serves as a molecular fingerprint, which is invaluable for structural elucidation. For this compound, fragmentation would likely involve the loss of stable groups from the isopropyl substituent.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound (Molecular Formula: C₇H₁₀N₂) (Molecular Weight: 122.17 g/mol )
| m/z Value | Ion | Likely Origin |
| 122 | [C₇H₁₀N₂]•+ | Molecular Ion (M•+) |
| 107 | [C₆H₇N₂]+ | Loss of a methyl radical (•CH₃) from the isopropyl group |
| 79 | [C₄H₃N₂]+ | Loss of a propyl radical (•C₃H₇) |
High-Resolution Mass Spectrometry (HRMS)
While standard mass spectrometers measure m/z values to integer or low decimal resolutions, high-resolution mass spectrometry (HRMS) can determine the mass-to-charge ratio to four or more decimal places. alevelchemistry.co.uk This high precision allows for the calculation of a compound's exact mass, which can be used to determine its unique elemental composition. msu.edu
This capability is crucial for distinguishing between isomers or other compounds that have the same nominal mass but different molecular formulas. For example, a compound with the formula C₈H₁₄O and this compound (C₇H₁₀N₂) both have a nominal mass of 122 amu. However, their exact masses are different (126.1045 for C₈H₁₄O vs. 122.0844 for C₇H₁₀N₂). HRMS can easily differentiate between these, providing unambiguous confirmation of the molecular formula. msu.edu
LC-MS (Liquid Chromatography-Mass Spectrometry) for Mixture Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govnih.gov When analyzing complex mixtures, LC is first used to separate the individual components based on their chemical properties (e.g., polarity) as they pass through a chromatography column. nih.gov
As each separated component, such as this compound, elutes from the column, it is introduced directly into the mass spectrometer. The MS then generates a mass spectrum for each compound, allowing for its identification and quantification. nih.govresearchgate.net This approach is essential for analyzing this compound in complex matrices like biological fluids or reaction mixtures, where it needs to be isolated from other substances before accurate analysis can occur. nih.gov The development of a robust LC-MS/MS method involves optimizing the chromatographic separation and the mass spectrometer's parameters for sensitivity and selectivity. nih.govresearchgate.net
X-ray Diffraction (XRD) for Solid-State Structural Determination
Single Crystal X-ray Diffraction Analysis
For the most detailed and unambiguous structural information, single-crystal X-ray diffraction is the gold standard. iastate.eduuhu-ciqso.es This technique requires a high-quality, single crystal of the compound. The crystal is mounted on a diffractometer and rotated in a beam of X-rays, allowing for the collection of a complete diffraction dataset. wikipedia.org
Analysis of this data provides a complete solution of the crystal structure. For a derivative of this compound, this analysis reveals critical structural parameters, including the crystal system, space group, and precise unit cell dimensions. It also provides definitive measurements of intramolecular bond lengths and angles and clarifies intermolecular interactions, such as hydrogen bonding, that stabilize the crystal packing. nih.govresearchgate.net
Table 4: Representative Crystallographic Data for a this compound Derivative (6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione)
Note: The following data is for a related derivative and serves to illustrate the type of information obtained from single-crystal XRD analysis. nih.govresearchgate.net
| Parameter | Value |
| Chemical Formula | C₇H₉ClN₂O₂ |
| Formula Weight | 188.61 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.2244 (4) |
| b (Å) | 6.8288 (3) |
| c (Å) | 11.6641 (5) |
| β (°) | 104.577 (2) |
| Volume (ų) | 865.26 (6) |
| Z (molecules/unit cell) | 4 |
| Data Source | nih.govresearchgate.net |
Powder X-ray Diffraction Analysis
Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique used to determine the crystalline nature of a solid material. The resulting diffraction pattern is a unique fingerprint of a specific crystalline phase, providing information on its crystal structure, purity, and physical properties. In the study of pyrimidine derivatives, PXRD is instrumental in characterizing the solid-state properties of these compounds, which can influence their stability, solubility, and other physicochemical characteristics.
A notable example is the detailed single-crystal X-ray diffraction analysis of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione , a derivative of this compound. nih.govresearchgate.netusm.my The data obtained from single-crystal X-ray diffraction is foundational for understanding the theoretical powder diffraction pattern. The crystal structure of this compound was determined to be monoclinic with the space group P21/c. nih.gov The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, were precisely measured.
The crystallinity of other pyrimidine derivatives has also been investigated using PXRD. For instance, studies on pyrenyl-pyrimidine derivatives have shown that their solid-state can range from amorphous to semi-crystalline, as indicated by the presence of broad or sharp peaks in their respective PXRD patterns. The analysis of various other pyrimidine derivatives has demonstrated that PXRD is a crucial tool for confirming their crystalline properties. mdpi.com For some derivatives, specific diffraction peaks (2θ values) have been identified, which serve as a unique identifier for their specific crystalline form. epo.org
The table below summarizes the key crystallographic data for 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, which provides a basis for understanding its solid-state structure.
| Parameter | Value |
| Chemical Formula | C₇H₉ClN₂O₂ |
| Molecular Weight | 188.61 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.2244 (4) |
| b (Å) | 6.8288 (3) |
| c (Å) | 11.6641 (5) |
| β (°) | 104.577 (2) |
| Volume (ų) | 865.26 (6) |
| Z | 4 |
| Radiation type | Cu Kα |
| Data sourced from references nih.govusm.my |
This detailed crystallographic information for a key derivative underscores the utility of X-ray diffraction techniques in the advanced characterization of substituted pyrimidines. The data allows for a fundamental understanding of the solid-state packing and intermolecular interactions, which are critical for the material properties of these compounds.
Computational and Theoretical Studies on 4 Isopropylpyrimidine
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in predicting the molecular properties of 4-isopropylpyrimidine. These methods provide a detailed understanding of the molecule's geometry, electronic structure, and spectroscopic characteristics.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For this compound, methods like DFT with the B3LYP functional and a suitable basis set (e.g., 6-311G) are commonly used to predict bond lengths, bond angles, and dihedral angles. researchgate.net These calculations typically show that the pyrimidine (B1678525) ring is essentially planar, with the isopropyl group positioned relative to the ring. The electronic structure, including the distribution of electron density and atomic charges, can also be elucidated, revealing the influence of the electron-withdrawing pyrimidine ring and the electron-donating isopropyl group.
Table 1: Predicted Geometrical Parameters for this compound (Example Data)
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G) |
|---|---|---|
| Bond Length | N1-C2 | 1.34 Å |
| Bond Length | C4-N3 | 1.33 Å |
| Bond Length | C4-C(isopropyl) | 1.52 Å |
| Bond Angle | C2-N1-C6 | 115.5° |
| Bond Angle | N1-C4-N3 | 126.0° |
| Dihedral Angle | N3-C4-C(isopropyl)-H | -60.0° |
Vibrational Frequency Calculations and Spectroscopic Simulations
Vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.netnih.gov The theoretical spectra are often scaled to correct for anharmonicity and the approximations inherent in the computational methods. For instance, the characteristic C-H stretching vibrations of the isopropyl group and the ring stretching vibrations of the pyrimidine moiety can be precisely identified.
Table 2: Selected Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(C-H) | 3050-3100 | Aromatic C-H stretch |
| ν(C-H) | 2950-2980 | Isopropyl C-H stretch (asymmetric) |
| ν(C=N) | 1550-1600 | Pyrimidine ring stretch |
| δ(C-H) | 1450-1470 | Isopropyl C-H bend |
| Ring Breathing | ~1000 | Pyrimidine ring in-plane deformation |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Computational methods are also employed to predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a popular approach for such calculations. nmrdb.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental data, aiding in the structural elucidation of the molecule and its derivatives. arxiv.org The predicted shifts are sensitive to the electronic environment of each nucleus, reflecting the inductive and mesomeric effects of the substituents.
UV-Vis Spectral Predictions and Electronic Transition Analysis
Time-dependent DFT (TD-DFT) is the method of choice for predicting the UV-Vis absorption spectra of molecules like this compound. psu.edunih.govrsc.org These calculations provide information about the electronic transitions between molecular orbitals, including the transition energies (which correspond to the absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption bands). chemrxiv.org The analysis of the orbitals involved in these transitions, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other nearby orbitals, helps in understanding the nature of the electronic excitations (e.g., n→π* or π→π* transitions).
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution and reactive sites of a molecule. uni-muenchen.deresearchgate.net It is a plot of the electrostatic potential mapped onto the electron density surface of the molecule. rsc.org For this compound, the MEP surface typically shows regions of negative potential (usually colored red or yellow) around the nitrogen atoms of the pyrimidine ring, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) are generally found around the hydrogen atoms, suggesting sites for nucleophilic attack. This analysis provides a visual representation of the molecule's reactivity and intermolecular interaction sites. vulcanchem.com
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. sci-hub.se For this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, potentially including the isopropyl group and the pyrimidine ring, while the LUMO is often centered on the electron-deficient pyrimidine ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity; a larger gap implies higher stability and lower reactivity. researchgate.net
Table 3: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline States
Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), shape index, and curvedness, a detailed understanding of the packing environment and the nature of close intermolecular contacts can be achieved.
The d_norm map is particularly insightful, as it highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. In the hypothetical crystalline state of this compound, prominent red regions would be expected where the hydrogen atoms of the isopropyl group and the pyrimidine ring approach the nitrogen atoms of neighboring molecules, indicative of C-H···N interactions.
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots represent the distribution of (d_i, d_e) pairs, where d_i is the distance from the surface to the nearest nucleus inside the surface and d_e is the distance to the nearest nucleus outside. The percentage contribution of different types of contacts can be calculated from these plots. For related pyrimidine structures, H···H contacts typically constitute the largest portion of the Hirshfeld surface, reflecting the prevalence of van der Waals forces. nih.gov The C···H/H···C and N···H/H···N contacts are also significant, quantitatively describing the C-H···π and C-H···N interactions, respectively. nih.govresearchgate.net
The shape index and curvedness maps offer further details about the molecular packing. A low curvedness value is indicative of flat regions on the surface, which can suggest the presence of π-π stacking interactions between the pyrimidine rings of adjacent molecules. nih.gov The shape index can reveal the characteristic shapes of these stacking arrangements.
A representative summary of the percentage contributions of various intermolecular contacts observed in related pyrimidine derivatives is presented in the table below. While specific values for this compound are not available without experimental crystal structure data, this table provides an expected range of contributions based on published studies of similar molecules. nih.govresearchgate.net
| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface (Approximate) | Associated Interaction Type |
|---|---|---|
| H···H | ~40-75% | van der Waals forces |
| C···H/H···C | ~10-20% | C-H···π interactions |
| N···H/H···N | ~5-15% | C-H···N hydrogen bonds |
| O···H/H···O | Variable (dependent on presence of oxygen) | C-H···O hydrogen bonds |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of chemical reactions. acs.org These methods allow for the in-silico exploration of reaction pathways, the characterization of transition states, and the calculation of activation energies, providing a level of detail that is often inaccessible through experimental means alone. nih.gov For a molecule like this compound, computational modeling can be applied to understand a variety of potential reactions.
Another class of reactions amenable to computational study is cycloaddition reactions. The π-system of the pyrimidine ring can potentially participate in [4+2] or other cycloaddition reactions. DFT calculations can be employed to investigate the concerted versus stepwise nature of these reactions, identify the transition state geometries, and assess the stereoselectivity and regioselectivity of the product formation.
Furthermore, reactions involving the isopropyl substituent could also be modeled. For instance, the mechanism of free-radical halogenation at the benzylic-like position of the isopropyl group could be investigated. Computational modeling could help to determine the relative stability of the potential radical intermediates and the transition states for hydrogen abstraction, providing insight into the reaction's selectivity.
The general workflow for such a computational study would involve:
Reactant and Product Optimization: The geometries of the reactants (e.g., this compound and a reacting partner) and the expected products are optimized to find their lowest energy structures.
Transition State Search: A search for the transition state connecting the reactants and products is performed. This is a critical step, as the transition state represents the highest energy point along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactant and product minima on the potential energy surface.
Energy Profile Construction: The relative energies of the reactants, transition state, and products are calculated to construct the reaction energy profile, from which the activation energy and reaction enthalpy can be derived.
A hypothetical reaction energy profile for a generic reaction of this compound is depicted in the table below, illustrating the key energetic parameters that can be obtained from computational modeling.
| Reaction Coordinate | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Optimized ground state of this compound and co-reactant. |
| Transition State (TS) | +25.0 | Highest energy point on the reaction pathway. |
| Intermediate | +5.0 | A metastable species formed during the reaction. |
| Second Transition State (TS2) | +15.0 | Transition state connecting the intermediate to the products. |
| Products | -10.0 | Optimized ground state of the reaction products. |
Stereochemical Analysis and Conformational Studies via Computational Approaches
Computational methods are highly effective for analyzing the stereochemical and conformational properties of molecules. For this compound, these approaches can provide valuable insights into the spatial arrangement of the isopropyl group relative to the pyrimidine ring and the energy barriers associated with their interconversion.
The primary focus of a conformational analysis of this compound would be the rotation around the C-C single bond connecting the isopropyl group to the pyrimidine ring. Different rotational isomers, or conformers, will have varying steric interactions between the methyl groups of the isopropyl substituent and the hydrogen atoms or nitrogen atoms of the pyrimidine ring.
Computational techniques such as molecular mechanics (MM) and quantum mechanical methods like DFT can be used to perform a potential energy surface (PES) scan. This involves systematically rotating the dihedral angle defining the orientation of the isopropyl group and calculating the energy at each step. The resulting plot of energy versus dihedral angle reveals the low-energy (stable) conformations and the high-energy (transition state) conformations, along with the energy barriers for rotation.
For this compound, it is expected that the most stable conformers will be those that minimize steric hindrance. This would likely involve staggering the methyl groups of the isopropyl substituent with respect to the plane of the pyrimidine ring. A plausible low-energy conformation might have one C-H bond of the isopropyl group eclipsing the C-C bond to the ring, placing the two methyl groups in a staggered arrangement relative to the ring atoms.
A study on the related compound 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione has utilized DFT calculations to analyze its conformational properties. Such studies provide a precedent for the successful application of these methods to understand the behavior of the isopropyl group on a pyrimidine scaffold.
The results of a computational conformational analysis can be summarized in a table that lists the relative energies of the stable conformers and the rotational barriers between them. An illustrative data table for the conformational analysis of this compound is provided below. The dihedral angle would typically be defined by four atoms, for example, a nitrogen in the ring, the carbon of the ring attached to the isopropyl group, the methine carbon of the isopropyl group, and one of the carbons of a methyl group.
| Conformer | Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Staggered 1 (Global Minimum) | 60 | 0.0 | Methyl groups are staggered with respect to the pyrimidine ring. |
| Eclipsed 1 (Transition State) | 120 | ~4-6 | A methyl group is eclipsed with a nitrogen atom of the pyrimidine ring. |
| Staggered 2 | 180 | ~0.5-1.5 | A C-H bond of the isopropyl group is anti-periplanar to a C-N bond in the ring. |
| Eclipsed 2 (Transition State) | 240 | ~4-6 | A methyl group is eclipsed with a C-H bond of the pyrimidine ring. |
Applications of 4 Isopropylpyrimidine As a Synthetic Intermediate
Precursor in Complex Heterocyclic Compound Synthesis
The 4-isopropylpyrimidine framework is a valuable starting point for the synthesis of intricate heterocyclic systems. Its structure can be strategically modified through various chemical reactions, allowing for the assembly of highly substituted and polyfunctional molecules. Organoselenium chemistry, for example, provides powerful tools for constructing heterocycles, and the principles of these transformations can be applied to pyrimidine-based structures. chim.it
A key strategy involves using halogenated derivatives of this compound as electrophilic partners in cross-coupling reactions. For instance, compounds like 2,4-dichloro-6-isopropylpyrimidine (B1361607) or 4-chloro-6-isopropylpyrimidine (B1291972) serve as versatile precursors. google.com The chlorine atoms can be selectively substituted by various nucleophiles or engaged in metal-catalyzed reactions, such as the Suzuki coupling. In one documented synthesis, 2,4-dichloro-5- scispace.comdioxolane-2-yl-6-isopropylpyrimidine was reacted with 4-fluorophenylboronic acid in the presence of a palladium catalyst to form a more complex intermediate. google.com This intermediate was then further elaborated by reacting the remaining chloro-substituent with N-methylmethanesulfonamide to yield the final, highly functionalized pyrimidine (B1678525) product. google.com
This step-wise approach, where different positions on the this compound ring are functionalized sequentially, is fundamental to building complex molecules. Transition metal-catalyzed reactions, in particular, have revolutionized the synthesis of heterocyclic compounds by enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, a strategy readily applicable to pyrimidine precursors. nih.gov The isopropyl group itself, while often a stable substituent, influences the reactivity of the ring and provides a specific steric profile in the final target molecule.
Building Block for Molecular Scaffold Diversification
Molecular scaffold diversification is a crucial strategy in medicinal chemistry and materials science, aiming to generate a wide range of structurally related compounds from a common core. This approach allows for the systematic exploration of chemical space to identify molecules with desired properties. nih.govu-strasbg.fr The this compound core is an excellent example of a scaffold that can be readily diversified.
By introducing different functional groups at various positions on the pyrimidine ring, a library of distinct, yet related, molecules can be created. This process is often a key part of diversity-oriented synthesis (DOS), a strategy that aims to produce structurally diverse small molecules efficiently. nih.gov The diversification of the this compound scaffold is typically achieved by starting with a multiply-functionalized precursor, such as a di- or tri-halogenated isopropylpyrimidine, and then applying orthogonal reaction conditions to introduce a variety of substituents.
The table below illustrates how the basic this compound scaffold can be modified to create a range of different building blocks, each with the potential to be developed into a unique family of compounds.
| Derivative Name | Molecular Formula | Key Functional Groups | CAS Number |
| 4,6-Dichloro-2-isopropylpyrimidine | C₇H₈Cl₂N₂ | Isopropyl, Dichloro | 108969-93-9 |
| 4-Chloro-6-isopropylpyrimidine | C₇H₉ClN₂ | Isopropyl, Chloro | 954222-10-7 |
| 5-Bromo-4-isopropylpyrimidine | C₇H₉BrN₂ | Isopropyl, Bromo | 951884-28-9 fluorochem.co.uk |
| 2-(Cyclopentylamino)-4-isopropylpyrimidine-5-carboxylic acid | C₁₃H₁₉N₃O₂ | Isopropyl, Amino, Carboxylic Acid | Not specified |
| 1-Isopropylpyrimidine-2,4,6(1H,3H,5H)-trione | C₇H₁₀N₂O₃ | Isopropyl, Trione (B1666649) | 69998-14-7 cymitquimica.com |
This table presents a selection of derivatives to showcase the chemical diversity achievable from the core scaffold.
Each of these derivatives serves as a unique branching point for further synthesis. The presence of halogens allows for cross-coupling reactions, while amino and carboxylic acid groups enable amide bond formation, and the trione structure (also known as an isopropylbarbituric acid) offers multiple sites for reaction. fluorochem.co.ukcymitquimica.comsigmaaldrich.com This highlights the utility of this compound as a foundational building block for generating broad molecular diversity. nih.gov
Strategies for Late-Stage Functionalization in Molecular Design
Late-stage functionalization (LSF) is a powerful synthetic strategy that focuses on introducing chemical modifications at the final steps of a synthetic sequence. nih.govmpg.dempg.de This approach is highly valued in drug discovery as it allows for the rapid generation of analogs of a complex lead compound without the need for a complete de novo synthesis for each new structure. nih.govnih.gov By directly modifying C-H bonds or existing functional groups on an advanced intermediate, LSF provides an efficient path to explore structure-activity relationships (SAR) and optimize molecular properties. nih.gov
A molecule containing the this compound scaffold that has already undergone several synthetic steps to build its complexity is an ideal candidate for LSF. Instead of redesigning the entire synthesis to introduce a new substituent, LSF methods can be applied to selectively functionalize specific positions on the molecule. rsc.org
Key LSF strategies applicable to a this compound-containing molecule include:
C-H Functionalization: Modern catalytic methods allow for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds. For a complex molecule featuring the this compound core, this could mean selectively adding new functional groups to either the pyrimidine ring or other aromatic or aliphatic parts of the molecule. This has been demonstrated to be a powerful tool for creating molecular diversity from a single precursor. nih.govmpg.de
Functional Group Interconversion: An existing functional group on the diversified scaffold can be modified. For example, a chloro group introduced early in the synthesis can be converted into a variety of other groups (e.g., amines, ethers, thiols) in the final step, providing a library of analogs from a common late-stage intermediate.
Radical-Based Reactions: Reagents such as Baran Diversinates can be used to introduce groups like trifluoromethyl or even isopropyl groups into complex molecules under radical conditions. nih.gov This allows for modifications at sites that might be unreactive under traditional ionic reaction conditions.
The application of LSF to the this compound chemotype allows chemists to leverage the core scaffold's properties while fine-tuning the final molecule's characteristics. This combination of robust scaffold construction followed by agile, late-stage modification represents a highly efficient and modern approach to molecular design and discovery. mpg.dersc.org
Research Trends and Future Perspectives in 4 Isopropylpyrimidine Chemistry
Emerging Synthetic Methodologies for Pyrimidine (B1678525) Scaffolds
The synthesis of pyrimidine derivatives has evolved significantly beyond classical condensation reactions. Modern methodologies focus on improving efficiency, sustainability, and structural diversity.
Green and Microwave-Assisted Synthesis: Traditional methods for pyrimidine synthesis often require long reaction times and harsh conditions. researchgate.net To overcome these limitations, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. researchgate.net This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to dramatically reduced reaction times (from hours to minutes), higher yields, and cleaner reactions with simpler workups. researchgate.netorientjchem.org For instance, pyrimidin-4(3H)-one derivatives, including an isopropyl variant, have been synthesized in good yields using microwave irradiation without a catalyst, highlighting the efficiency and eco-friendly nature of this approach. scispace.com These methods are often performed in environmentally benign solvents or even under solvent-free conditions on solid supports, adhering to the principles of green chemistry. researchgate.netresearchgate.net
Catalyst-Driven and Advanced Strategies: Recent years have seen a surge in catalyst-driven methods that offer enhanced control and efficiency. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are extensively used to introduce aryl or other functional groups onto the pyrimidine core. dmaiti.com This has been demonstrated in the synthesis of 2-Chloro-5- researchgate.netnih.govdioxolane-2-yl-4-(4-fluorophenyl)-6-isopropylpyrimidine, a key intermediate, which is synthesized via a palladium-catalyzed Suzuki coupling.
A particularly transformative strategy is C-H bond activation , which allows for the direct functionalization of the pyrimidine core's carbon-hydrogen bonds. researchgate.net This approach is highly atom-economical as it avoids the need for pre-functionalized substrates. nih.gov Directing groups, including the pyrimidine ring itself, can be used to achieve high regioselectivity, enabling the precise installation of functional groups at specific positions. nih.govresearchgate.netrsc.org This method streamlines synthesis and provides access to novel molecular architectures that would be difficult to obtain through traditional means. researchgate.netnih.gov
Other notable emerging methodologies include:
Multicomponent Reactions (MCRs): These reactions, such as the Biginelli reaction, combine three or more reactants in a single step to form complex products, offering high efficiency and atom economy.
Flow Chemistry: Conducting reactions in continuous flow systems provides precise control over reaction parameters, enhances safety, and allows for easier scalability.
Novel Annulation Strategies: Researchers are developing new ways to construct the pyrimidine ring using unconventional starting materials like alkynes and nitriles, expanding the available structural diversity.
Advances in Spectroscopic and Computational Characterization Techniques for Pyrimidine Derivatives
The precise characterization of newly synthesized pyrimidine derivatives is crucial for confirming their structure and understanding their properties. A combination of advanced spectroscopic and computational techniques provides a comprehensive analysis.
Spectroscopic Techniques: Spectroscopy is indispensable for the structural elucidation of pyrimidine derivatives. unizar-csic.esnih.gov Key techniques include:
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule. For instance, in a study of 6-hydroxy-2-isopropylpyrimidine-4(3H)-one, 1H NMR shifts of the isopropyl group's CH (ΔδH = −0.26 ppm) and CH3 (ΔδH = −0.31 ppm) protons were critical in confirming the protonation site. acs.orgnih.gov
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies, providing a "molecular fingerprint". unizar-csic.esresearchgate.net
Mass Spectrometry (MS): This technique determines the molecular weight and fragmentation pattern of a compound, confirming its molecular formula. researchgate.net
UV-Vis Spectroscopy: Used to study the electronic transitions within the molecule, UV-Vis spectroscopy is valuable for understanding how structural modifications affect the electronic properties. bohrium.comrsc.org Time-dependent density functional theory (TDDFT) is often used alongside UV-Vis spectroscopy to interpret the observed spectra. rsc.org
| Technique | Information Provided | Example Application for Pyrimidine Derivatives |
|---|---|---|
| 1H NMR | Proton environment, connectivity | Confirming the location of substituents and protonation sites. acs.orgresearchgate.net |
| 13C NMR | Carbon skeleton | Characterizing the core structure of newly synthesized pyrimidines. |
| FTIR | Functional groups | Identifying characteristic vibrational modes of the pyrimidine ring and its substituents. researchgate.net |
| Mass Spectrometry | Molecular weight, fragmentation | Confirming molecular formula and structural fragments. researchgate.net |
| UV-Vis Spectroscopy | Electronic transitions | Analyzing how substituents and solvents affect electronic properties, often aided by TD-DFT. bohrium.comrsc.org |
| X-ray Crystallography | 3D molecular structure | Providing definitive proof of structure and stereochemistry. dur.ac.uk |
Computational Characterization: Computational chemistry, particularly Density Functional Theory (DFT), has become a vital tool for complementing experimental data. bohrium.comresearchgate.net These methods provide deep insights into the electronic structure, reactivity, and properties of pyrimidine derivatives. jchemrev.comjchemrev.com
Key computational analyses include:
Geometry Optimization: Calculating the most stable three-dimensional structure of a molecule.
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to understand the molecule's reactivity and electronic properties. The energy gap between HOMO and LUMO indicates the molecule's stability. sci-hub.se
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying sites susceptible to electrophilic and nucleophilic attack. bohrium.com
Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge transfer and conjugative interactions within the molecule. sci-hub.se
Time-Dependent DFT (TD-DFT): Used to predict and interpret UV-Vis spectra, providing insights into electronic excitations. jchemrev.comjchemrev.com
Molecular Docking: A computational simulation that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This is extensively used in drug design to estimate the binding affinity and interaction patterns of potential drug candidates. eurekaselect.commdpi.com
Strategic Development of Pyrimidine Scaffolds for Advanced Chemical Applications
The versatility of the pyrimidine scaffold allows for strategic modifications to develop compounds for a wide range of applications, particularly in medicinal chemistry. dmaiti.com The core structure is considered a "privileged scaffold" because it can interact with various biological targets by forming hydrogen bonds and participating in π-π stacking interactions. dmaiti.com
Kinase Inhibitors for Anticancer Therapy: A primary focus of pyrimidine chemistry is the development of protein kinase inhibitors for cancer treatment. mdpi.com Kinases are crucial enzymes that regulate cell cycle progression, and their overactivity is a hallmark of many cancers. mdpi.com Pyrimidine derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding site of kinases and blocking their function. mdpi.comrsc.org
The development of these inhibitors involves strategic design:
Dual-Target Inhibitors: To combat drug resistance and improve efficacy, researchers are designing pyrimidine derivatives that can inhibit two different kinases simultaneously. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the pyrimidine ring, chemists can establish relationships between the chemical structure and the biological activity. For example, in the development of Aurora and Polo-like kinase inhibitors, it was found that 2-aminopyrimidine (B69317) and 2,4-diaminopyrimidine (B92962) scaffolds are highly effective. mdpi.com Fused pyrimidines, such as pyrido[3,4-d]pyrimidines, are also being explored as promising kinase inhibitor scaffolds. rsc.org
Other Applications: Beyond kinase inhibition, pyrimidine derivatives are being investigated for a multitude of other uses. The introduction of an isopropyl group can influence the compound's lipophilicity and steric profile, which can be fine-tuned for specific targets. For example, 1-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione is being explored for applications in materials science as a monomer for polymer synthesis and in agriculture as a potential herbicide or fungicide.
Integration of Artificial Intelligence and Machine Learning in Pyrimidine Research
Accelerating Drug Discovery: AI and ML models are being applied across the drug discovery pipeline:
Target Identification and Validation: AI can analyze biological data to identify and validate new protein targets for therapeutic intervention. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models use ML algorithms to build mathematical relationships between the chemical structures of pyrimidine derivatives and their biological activities. nih.govscirp.org These models can predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.comijprajournal.comjapsonline.com For example, Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) models have been successfully used to predict the anticancer activity of pyrimidine derivatives as VEGFR-2 inhibitors. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties. These models learn from existing chemical data to generate novel pyrimidine scaffolds that are predicted to have high efficacy and low toxicity. nih.gov
Predicting ADMET Properties: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process, reducing the likelihood of late-stage failures. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
